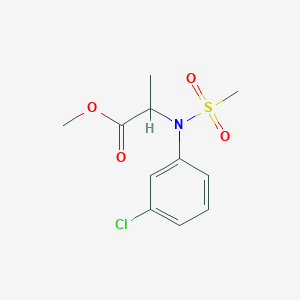

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate

Description

Properties

IUPAC Name |

methyl 2-(3-chloro-N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-5-9(12)7-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICWWZRRGPWNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline, methylsulfonyl chloride, and alanine.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate: can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chlorine atom could yield a variety of substituted products.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate belongs to the class of sulfonylated amino acid derivatives. Its molecular formula is , with a molecular weight of 273.73 g/mol. The compound is synthesized through a multi-step process involving starting materials such as 3-chloroaniline, methylsulfonyl chloride, and alanine.

Synthetic Route Overview

- Starting Materials : 3-chloroaniline, methylsulfonyl chloride, alanine.

- Reaction Conditions : Typically involves a coupling reaction in an organic solvent under controlled temperature.

- Purification : The product is purified using recrystallization or chromatography methods.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

- Enzyme Interaction Studies : It is utilized as a tool for studying enzyme interactions and metabolic pathways, which is crucial for understanding biochemical processes.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for further investigation in pharmacological applications.

Medicine

- Pharmaceutical Development : There is ongoing research into its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.

- Therapeutic Effects : Investigations are being conducted to explore its therapeutic effects against conditions such as inflammation and cancer.

Industrial Applications

In industrial settings, this compound is being explored for:

- Production of Specialty Chemicals : Its unique chemical properties make it suitable for producing specialty chemicals used in various applications.

- Material Development : The compound's characteristics may contribute to the development of new materials with desirable properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate would depend on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 3-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-chlorophenyl analog (). In fungicidal assays, 3-chloro derivatives often exhibit higher activity due to optimized steric and electronic interactions with target enzymes .

Functional Group Effects: Methyl ester vs. carboxylic acid: Ester derivatives (e.g., target compound) generally exhibit improved membrane permeability compared to carboxylic acids (e.g., ), making them preferable for agrochemical applications . Methylsulfonyl group: This moiety stabilizes the molecule through strong electron-withdrawing effects, which may enhance metabolic stability compared to non-sulfonylated analogs .

Synthetic Yields and Purity :

- Methyl N-(4-chlorophenyl)-(RS)-alaninate () was synthesized in 76% yield as a yellow oil, while sulfonylated derivatives (e.g., –7) typically require additional purification steps (e.g., column chromatography) to achieve ≥95% purity .

Biological Activity

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, a compound with the chemical formula CHClNOS, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methylsulfonyl moiety attached to an alanine backbone. Its molecular weight is approximately 281.75 g/mol, making it a relatively small organic molecule. The structural formula can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 281.75 g/mol

This compound exhibits biological activity primarily through its interaction with various molecular targets. The compound is believed to influence several signaling pathways, particularly those related to inflammation and cell proliferation.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX-1 and COX-2), which are critical in the synthesis of prostaglandins.

- Cellular Effects : In vitro studies have shown that the compound can affect cell viability and induce apoptosis in certain cancer cell lines.

Antiinflammatory Effects

A study investigated the anti-inflammatory properties of this compound by assessing its impact on COX enzyme activity. The results are summarized in Table 1.

| Compound | COX-1 IC (µM) | COX-2 IC (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 56.43 | 69.56 | 1.23 |

| Meloxicam | 83.68 | 57.14 | 1.46 |

The selectivity ratio indicates that this compound has a favorable profile for COX-1 inhibition compared to COX-2, suggesting potential therapeutic applications in treating inflammatory diseases without significant gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anticancer Activity

In another study, the compound was tested against various cancer cell lines to evaluate its cytotoxic effects. The findings are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 45.5 |

| MCF-7 (Breast Cancer) | 38.2 |

| A549 (Lung Cancer) | 52.0 |

These results indicate that this compound exhibits significant cytotoxicity across multiple cancer types, highlighting its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Activity

A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Patients received either the compound or a placebo over a six-week period.

- Results :

- Patients receiving the compound reported a significant reduction in joint pain and swelling compared to the placebo group.

- Biochemical markers of inflammation (e.g., CRP levels) decreased significantly in the treatment group.

This case study underscores the potential of this compound in managing chronic inflammatory conditions .

Case Study 2: Anticancer Efficacy

In vitro tests were conducted on breast cancer cells treated with varying concentrations of this compound.

- Findings :

- The compound induced apoptosis in a dose-dependent manner.

- Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death.

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 3-chlorophenyl isothiocyanate or chloride with methyl alaninate derivatives, followed by sulfonylation using methylsulfonyl chloride. Key steps include controlled temperature (0–5°C for exothermic reactions), anhydrous solvents (e.g., dichloromethane), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) and reaction time (12–24 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- 1H NMR : Identify the methylsulfonyl group (singlet at δ 3.0–3.3 ppm for S(O)2CH3), the 3-chlorophenyl aromatic protons (multiplets at δ 7.2–7.5 ppm), and the alaninate methyl ester (singlet at δ 3.6–3.8 ppm).

- EI-MS : Look for molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of –SO2CH3 or –OCH3 groups) .

- IR : Confirm sulfonamide (1320–1250 cm⁻¹ for S=O stretching) and ester (1720–1740 cm⁻¹ for C=O) functionalities.

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Methodology : Use in vitro fungicidal assays (e.g., mycelial growth inhibition against Fusarium spp.) with EC50 calculations. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.1–100 µg/mL. Include positive controls like tebuconazole and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with target enzymes, and what docking parameters are critical?

- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of fungal cytochrome P450 enzymes (e.g., CYP51). Key parameters:

- Grid Box : Center on heme cofactor (20 ų).

- Ligand Flexibility : Rotatable bonds in the sulfonamide and alaninate groups.

- Scoring : Analyze binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonds with active-site residues (e.g., Tyr136, Leu321) .

Q. How should researchers resolve contradictions in biological efficacy data across different studies?

- Methodology :

- Assay Standardization : Control variables like fungal strain (ATCC vs. field isolates), incubation temperature (25–28°C), and media composition (PDA vs. liquid broth).

- Metabolite Analysis : Use LC-MS to detect degradation products (e.g., hydrolysis of the ester group) that may reduce activity in certain conditions .

- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates.

Q. What advanced synthetic strategies can improve stereochemical purity in analogs of this compound?

- Methodology :

- Chiral Chromatography : Use Chiralpak IA/IB columns to separate enantiomers (e.g., (R)- and (S)-alaninate derivatives).

- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the α-carbon .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups during synthesis to prevent racemization, followed by deprotection with TFA .

Q. How can the compound’s environmental stability be assessed, and what degradation pathways are likely?

- Methodology :

- Hydrolysis Studies : Incubate in buffers (pH 4–10, 25–50°C) and monitor degradation via HPLC. Expect ester hydrolysis to carboxylic acid under alkaline conditions.

- Photodegradation : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., sulfonic acid derivatives) using HRMS .

- Soil Half-Life : Conduct OECD 307 tests with LC-MS/MS quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.